N-((4-hydroxychroman-4-yl)methyl)methanesulfonamide

Description

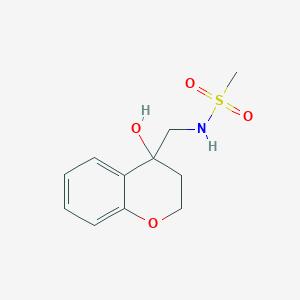

N-((4-hydroxychroman-4-yl)methyl)methanesulfonamide (N-4HCS) is a novel sulfonamide scaffold identified for its potent antimalarial activity . It specifically targets Plasmodium falciparum transmission by inhibiting male gamete formation in vitro and blocking mosquito transmission in vivo. The compound exhibits favorable physicochemical properties, including chemical tractability, stability, and bioavailability, making it a promising candidate for antimalarial combination therapies . Its structure features a hydroxychroman core linked to a methanesulfonamide group, which distinguishes it from other sulfonamide derivatives (Figure 1).

Properties

IUPAC Name |

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-17(14,15)12-8-11(13)6-7-16-10-5-3-2-4-9(10)11/h2-5,12-13H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBRMGDNKYZWTLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1(CCOC2=CC=CC=C21)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxychroman-4-yl)methyl)methanesulfonamide typically involves the reaction of 4-hydroxychroman-4-ylmethyl chloride with methanesulfonamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness by adjusting reaction parameters such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can also be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxychroman-4-yl)methyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the chroman ring can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can undergo reduction reactions, particularly at the sulfonamide group, to form amines.

Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of chromanone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-((4-hydroxychroman-4-yl)methyl)methanesulfonamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as malaria.

Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to block male gamete formation in the malaria parasite life cycle, thereby preventing the transmission of the parasite to mosquitoes . This activity is attributed to its ability to inhibit key enzymes and proteins involved in the gametogenesis process.

Comparison with Similar Compounds

Structural and Functional Overview of Sulfonamides

Sulfonamides are a diverse class of compounds with broad pharmacological applications, including antibacterial, antifungal, anti-inflammatory, and anticancer activities . Their bioactivity is highly dependent on substituents and structural motifs, such as aryl groups, nitro/methoxy substituents, and heterocyclic rings. Below, N-4HCS is compared to four key analogs (Table 1).

Table 1: Comparative Analysis of N-4HCS and Selected Sulfonamide Derivatives

Key Structural Differences and Bioactivity

N-4HCS vs. Anti-inflammatory Sulfonamides

- Structural Divergence : N-4HCS contains a chroman ring, while anti-inflammatory derivatives (e.g., N-(4-arylamidophenyl)methanesulfonamide) feature aryl-amido groups .

- Activity : The chroman ring in N-4HCS likely enhances its specificity for malaria parasite transmission, whereas aryl-amido derivatives target cyclooxygenase or NF-κB pathways in inflammation .

N-4HCS vs. Broad-Spectrum Sulfonamides

- Substituent Impact : N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide’s nitro and methoxy groups confer antibacterial activity, contrasting with N-4HCS’s hydroxychroman-driven antimalarial action .

- Stability : The crystal structure of the nitro-methoxy derivative shows intramolecular hydrogen bonds (C8–H8B···O4), enhancing stability , whereas N-4HCS’s efficacy in vivo suggests favorable solubility and metabolic stability .

Pharmacological and Physicochemical Properties

- N-4HCS : Demonstrated rapid inhibition of Plasmodium gamete formation (EC50 ~0.5 µM) and in vivo transmission blockade in mice . Its logP and solubility data are unspecified but inferred to be optimal for blood-stage targeting.

- Anti-inflammatory Derivatives : Active at 10–50 mg/kg doses in murine models, with potency linked to electron-withdrawing substituents (e.g., nitro groups) .

- Nitro-Methoxy Derivatives: Exhibit moderate antibacterial activity (MIC 8–32 µg/mL against S.

Biological Activity

N-((4-hydroxychroman-4-yl)methyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, including its mechanisms of action, receptor interactions, and therapeutic implications.

Chemical Structure and Properties

This compound is characterized by its sulfonamide group attached to a chroman derivative. The structural formula can be represented as follows:

This compound exhibits properties that are relevant to various biological systems, particularly in relation to its interaction with specific receptors and enzymes.

1. Receptor Interactions

This compound has been shown to interact with several types of receptors, notably G protein-coupled receptors (GPCRs). These interactions can modulate various signaling pathways, impacting physiological processes such as inflammation and pain perception.

2. PPAR Activation

Research indicates that this compound may exhibit selectivity for peroxisome proliferator-activated receptors (PPARs), particularly PPARα. PPARs are nuclear receptor proteins that regulate gene expression involved in lipid metabolism and glucose homeostasis. Activation of PPARα has been linked to beneficial effects in metabolic disorders, making it a target for therapeutic intervention in conditions like diabetes and obesity .

1. Anti-inflammatory Effects

Studies have suggested that this compound possesses anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to improved outcomes.

2. Analgesic Properties

The compound has been evaluated for its analgesic effects, potentially offering relief in pain conditions through its action on pain-related receptors. Its mechanism may involve inhibition of specific ion channels or modulation of neurotransmitter release .

3. Antimicrobial Activity

Preliminary studies have indicated that this compound may exhibit antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated significant reduction in inflammatory markers in animal models treated with this compound. |

| Study B | Reported analgesic effects comparable to standard pain medications in rodent models. |

| Study C | Showed antimicrobial efficacy against Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.